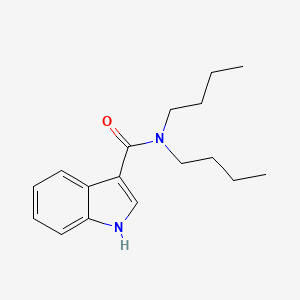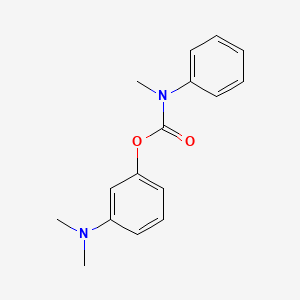![molecular formula C60H36N2 B14498840 6,6'-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline] CAS No. 63478-43-3](/img/structure/B14498840.png)
6,6'-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline] is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and a quinoline backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline] typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Derivatives: The initial step involves the synthesis of biphenyl derivatives through Suzuki coupling reactions.
Quinoline Formation: The biphenyl derivatives are then subjected to cyclization reactions to form the quinoline backbone.
Phenyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and catalysts are optimized to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6,6’-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Applications De Recherche Scientifique
6,6’-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline] has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential anti-cancer and anti-microbial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 6,6’-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline] involves its interaction with specific molecular targets. In biological systems, it may interact with DNA or proteins, leading to changes in cellular functions. The compound’s aromatic structure allows it to intercalate into DNA, potentially inhibiting replication and transcription processes. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(1,4-Phenylene)bis(2,2’6’,2’'-terpyridine): Another complex quinoline derivative with similar structural features.
N,N’-(1,2-Phenylene)bis(2-((2-oxopropyl)selanyl)benzamide): A compound with a similar phenylene linkage but different functional groups.
Uniqueness
6,6’-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline] is unique due to its specific arrangement of biphenyl and quinoline units, which imparts distinct electronic and photophysical properties. This uniqueness makes it valuable in applications such as OLEDs and biological imaging, where specific molecular interactions are crucial.
Propriétés
Numéro CAS |
63478-43-3 |
|---|---|
Formule moléculaire |
C60H36N2 |
Poids moléculaire |
784.9 g/mol |
Nom IUPAC |
2-biphenylen-2-yl-6-[2-(2-biphenylen-2-yl-4-phenylquinolin-6-yl)phenyl]-4-phenylquinoline |
InChI |
InChI=1S/C60H36N2/c1-3-13-37(14-4-1)51-35-59(41-23-27-49-45-19-9-11-21-47(45)53(49)33-41)61-57-29-25-39(31-55(51)57)43-17-7-8-18-44(43)40-26-30-58-56(32-40)52(38-15-5-2-6-16-38)36-60(62-58)42-24-28-50-46-20-10-12-22-48(46)54(50)34-42/h1-36H |
Clé InChI |
LMBUDXDEAFNKPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)C4=CC=CC=C4C5=CC6=C(C=C5)N=C(C=C6C7=CC=CC=C7)C8=CC9=C1C=CC=CC1=C9C=C8)C1=CC2=C3C=CC=CC3=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


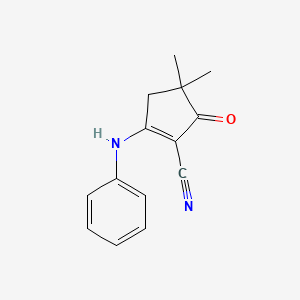
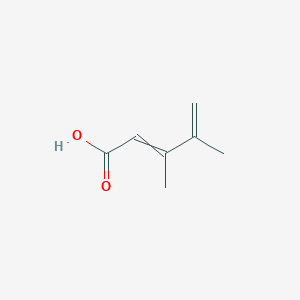
![1-Bromo-4-{[4-(heptyloxy)phenyl]ethynyl}benzene](/img/structure/B14498781.png)
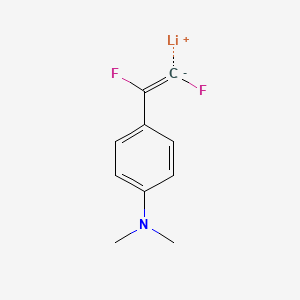
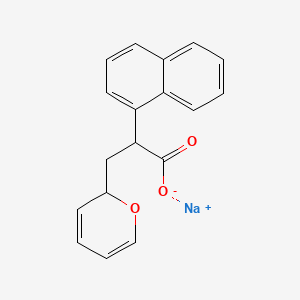

![6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14498797.png)
acetic acid](/img/structure/B14498803.png)
![11-[Butyl(dimethyl)stannyl]undecanoic acid](/img/structure/B14498808.png)
